4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with difluoro and nitrobenzoyl groups
Preparation Methods
The synthesis of 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various solvents like dimethylformamide (DMF) and ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,6-Difluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can be compared with other similar compounds, such as:
2,4-Difluoronitrobenzene: Shares the difluoro and nitrobenzene moieties but lacks the benzothiazole core.
2,6-Difluoro-4-hydroxybenzonitrile: Contains difluoro and benzonitrile groups but differs in its functional groups and overall structure.
2,4,6-Trifluoronitrobenzene: Similar in having multiple fluorine substitutions but differs in the number and position of these groups.
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O3S/c19-11-9-13(20)16-15(10-11)28-18(21-16)23-7-5-22(6-8-23)17(25)12-3-1-2-4-14(12)24(26)27/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMUODHVHQKFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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